molecular formula C16H20N2O2 B8800195 1,2-Bis(4-methoxybenzyl)hydrazine CAS No. 81104-53-2

1,2-Bis(4-methoxybenzyl)hydrazine

Cat. No.: B8800195
CAS No.: 81104-53-2
M. Wt: 272.34 g/mol
InChI Key: NYKKXRCUKXDUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(4-methoxybenzyl)hydrazine is a hydrazine derivative featuring two 4-methoxybenzyl groups attached to a central hydrazine backbone. The methoxy groups confer electron-donating properties, influencing solubility, stability, and interactions with biological targets .

Properties

CAS No.

81104-53-2

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1,2-bis[(4-methoxyphenyl)methyl]hydrazine

InChI

InChI=1S/C16H20N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3

InChI Key

NYKKXRCUKXDUAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNNCC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazine derivatives vary widely based on substituents, which dictate their chemical and biological behavior. Key comparisons include:

Compound Substituents Key Properties Biological Activity
1,2-Bis(4-chlorophenyl)hydrazine Chlorine (electron-withdrawing) Higher lipophilicity; stabilizes DNA cross-linking Anticancer (Pdcd4 stabilization)
KS119 (bis(methylsulfonyl)hydrazine) Sulfonyl groups (electron-withdrawing) Prodrug activation under hypoxia; atropisomerism affects metabolism and potency Selective cytotoxicity in hypoxic tumors
(1E,2E)-1,2-Bis(4-nitrobenzylidene)hydrazine Nitro groups (electron-withdrawing) Enhanced redox activity; used in adsorption applications Limited direct biological data
1,2-Bis(4-methoxybenzyl)hydrazine Methoxy groups (electron-donating) Improved solubility; potential for hydrogen bonding Hypothesized antidiabetic/anticancer activity

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl, NO₂, SO₂CH₃): Increase stability of reactive intermediates (e.g., chloroethylating species) but reduce solubility .
Physicochemical Properties
  • Atropisomerism : Observed in KS119 due to restricted rotation of the nitrobenzyl trigger domain, leading to two stable conformers with distinct partition coefficients and metabolic rates . Methoxy groups in this compound may reduce steric hindrance, minimizing atropisomerism.
  • Solubility and Stability :
    • Sulfonyl and nitro groups reduce aqueous solubility but enhance stability for prodrug delivery .
    • Methoxy groups improve solubility in polar solvents, favoring oral or systemic administration .
Therapeutic Index and Toxicity
  • Bis(sulfonyl)hydrazines (e.g., laromustine) have a favorable therapeutic index due to selective activation in tumors, minimizing off-target vinylation/hydroxyethylation .
  • Methoxy-substituted hydrazines may further reduce toxicity by avoiding reactive intermediate formation, though this requires empirical validation.

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